Cadralazine, chemically named ethyl (+/-)-6-[ethyl(2-hydroxypropyl)amino]-3-pyridazinecarbazate, is a researched compound belonging to the class of 3-hydrazinopyridazines. [ [] ] It acts as a peripherally acting antihypertensive vasodilator, primarily investigated for its potential in managing hypertension. [ [, , , , ] ] Structurally related to hydralazine, it distinguishes itself through a protected hydrazino group, potentially contributing to its distinct pharmacological profile. [ [, , ] ]
Two distinct synthetic approaches for producing tritium-labeled Cadralazine ([3H]cadralazine) with a high specific activity (18 Ci/mmol) are described. [ [] ]
This five-step "hot" synthesis involves selective debromination of a cyclic β-bromo-α-β-unsaturated ketone in the tritiation step. The double bond is protected via formal aromatization. 3H-FTNMR spectroscopy of the reduction product of the synthesized intermediate confirmed its absolute structure. [ [] ]
Cadralazine's side chain is labeled through reduction of a specific ketone using sodium borotritide with high specific activity. [ [] ]
Both approaches yielded [3H]cadralazine with 90–96% radiochemical purity. [ [] ]
Cadralazine undergoes various biotransformations, primarily acetylation of its free hydrazino group. [ [] ] This acetylation is often followed by cyclization or reaction with endogenous carbonyl compounds. Other metabolic pathways include hydrolysis and oxidation, though to a lesser extent. [ [] ] When the hydrazino group is protected, Cadralazine exhibits less extensive biotransformation, leading to an active metabolite that undergoes the metabolic pathways mentioned above. [ [] ]
In aqueous solutions, Cadralazine degrades through three main pathways: thermal, hydrolytic, and oxidative. [ [] ] These pathways are influenced by factors such as temperature, pH, concentration, and the presence of oxygen. The degradation process also results in the formation of three primary degradation products. [ [] ]
Cadralazine primarily exerts its vasodilatory effects by inhibiting calcium (Ca2+) release from intracellular storage sites within vascular smooth muscle cells. [ [, ] ] This mechanism differentiates it from calcium channel blockers, which primarily inhibit the influx of extracellular Ca2+. Studies comparing Cadralazine to its active metabolite ISF-2405 (+/-)-6-[ethyl(2-hydroxypropyl)amino]-3-hydrazinopyridazine) and hydralazine demonstrate that while Cadralazine has minimal impact on potential-dependent Ca2+ influx, ISF-2405 and hydralazine effectively inhibit Ca2+ release. [ [] ] This suggests that ISF-2405 plays a significant role in Cadralazine's vasodilatory effects.
Further research indicates that both ISF-2405 and hydralazine exhibit non-competitive antagonism against contractions induced by various agonists, including norepinephrine, serotonin, angiotensin II, and potassium chloride, in rabbit aortic and renal arterial strips. [ [] ] The degree of antagonism varies with the agonist used, following the order: angiotensin II > serotonin > norepinephrine > potassium chloride. This suggests that ISF-2405 and hydralazine, and by extension Cadralazine, achieve vasodilation by targeting a mechanism downstream of receptor activation involved in Ca2+ mobilization within vascular smooth muscle cells. [ [] ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9